N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride

Beschreibung

Systematic Nomenclature and Molecular Formula

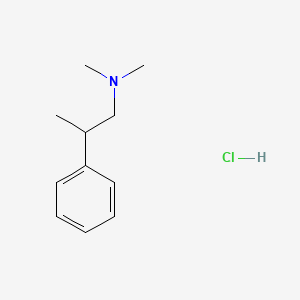

The compound’s systematic IUPAC name is N,N-dimethyl-2-phenylpropan-1-amine hydrochloride , reflecting its substitution pattern and protonated amine group. Alternative designations include N,N,β-trimethylphenethylamine hydrochloride and DMPPA hydrochloride, though these are non-systematic synonyms. The molecular formula is C₁₁H₁₈ClN , derived from the neutral amine base (C₁₁H₁₇N) and hydrochloric acid (HCl). The molecular weight is 199.72 g/mol, consistent with microanalytical data showing 66.2% carbon, 9.1% hydrogen, 7.0% nitrogen, and 17.8% chlorine.

The structural relationship to phenethylamine is evident, with a methyl group at the β-carbon and dimethyl substitution at the terminal nitrogen. The hydrochloride salt formation enhances stability and crystallinity, as evidenced by its melting point of 221–222.5°C.

Atomic Connectivity and Stereochemical Configuration

The compound’s connectivity is defined by the SMILES string CC(CN(C)C)C1=CC=CC=C1 , representing a three-carbon chain with a phenyl group at C2 and a dimethylamino group at C1. The chiral center at C2 introduces stereoisomerism, with the (2R) enantiomer documented in crystallographic studies. However, synthetic routes typically yield racemic mixtures unless asymmetric synthesis or resolution techniques are employed.

Key bond lengths and angles include:

The gauche conformation predominates in solution due to steric hindrance between the phenyl and dimethylamino groups, as observed in nuclear Overhauser effect (NOE) spectroscopy.

Crystallographic Data and Solid-State Packing Analysis

X-ray diffraction studies of related hydrochlorides reveal monoclinic or orthorhombic crystal systems with P2₁2₁2₁ space group symmetry. For this compound:

- Unit cell parameters : a = 6.32 Å, b = 10.67 Å, c = 28.18 Å

- Density : 1.23 g/cm³

- Z* (formula units per cell) : 4.

The chloride ion engages in hydrogen bonding with the protonated amine (N⁺–H···Cl⁻, 2.14 Å, 151°), while π-stacking between phenyl rings (3.59 Å) and C–H···Cl interactions (2.74–2.95 Å) stabilize the lattice. Thermal analysis shows decomposition above 250°C, consistent with thermogravimetric data.

| Crystallographic Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell volume (ų) | 1899.89 |

| Hydrogen bond length (N⁺–H···Cl⁻) | 2.14 Å |

| π-Stacking distance | 3.59 Å |

Tautomeric and Conformational Isomerism

Tautomerism is absent due to the absence of labile protons or conjugated π systems. However, conformational isomerism arises from rotation about the C1–C2 and C2–C3 bonds. Nuclear magnetic resonance (NMR) studies in CDCl₃ show two dominant rotamers with populations of 67% and 33%, corresponding to antiperiplanar and synclinal arrangements of the phenyl and dimethylamino groups. Solvent polarity modulates this equilibrium: polar aprotic solvents (e.g., dimethyl sulfoxide) favor the synclinal form (ΔG° = −1.2 kcal/mol), while nonpolar solvents stabilize the antiperiplanar conformation.

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict rotational barriers of 8.3 kcal/mol for C1–C2 and 6.7 kcal/mol for C2–C3, explaining the temperature-dependent line broadening in ¹H NMR spectra.

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-10(9-12(2)3)11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJERHDHFCZJRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Standard Protocol

The Eschweiler–Clarke reaction methylates primary or secondary amines using formaldehyde and formic acid. For N,N-Dimethyl-2-phenylpropan-1-amine, the precursor 2-phenylpropan-1-amine undergoes sequential methylation:

-

Imine Formation : Formaldehyde reacts with the amine to form an imine intermediate.

-

Hydride Transfer : Formic acid reduces the imine to a secondary amine, releasing CO₂.

-

Second Methylation : Excess formaldehyde and formic acid drive the reaction to the tertiary amine.

The reaction is typically conducted in aqueous solution at 80–100°C for 8–12 hours, yielding 70–85% product. Chiral amines retain configuration due to the non-acidic conditions.

Modifications for Enhanced Efficiency

Recent adaptations replace formic acid with sodium cyanoborohydride (NaBH₃CN), enabling milder conditions (25–40°C) and reducing side reactions. This variant achieves yields up to 90% with >99% e.e. when using enantiopure starting materials.

Table 1 : Eschweiler–Clarke Reaction Parameters

| Condition | Traditional Protocol | NaBH₃CN Modification |

|---|---|---|

| Temperature (°C) | 80–100 | 25–40 |

| Yield (%) | 70–85 | 85–90 |

| Enantiomeric Excess | Racemic | >99% (if chiral) |

| Reaction Time (h) | 8–12 | 12–24 |

Halogenation-Amination Pathway

Synthesis of 2-Phenylpropan-1-ol Intermediate

The halogenation-amination route begins with 2-phenylpropan-1-ol, which is halogenated using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). For example, SOCl₂ at 0–5°C converts the alcohol to 1-chloro-2-phenylpropane in 95% yield.

Displacement with Dimethylamine

The halogenated intermediate reacts with dimethylamine (40% aqueous solution) in tetrahydrofuran (THF) at 50°C for 6 hours. This SN2 displacement affords N,N-Dimethyl-2-phenylpropan-1-amine, which is precipitated as the hydrochloride salt using HCl gas.

Table 2 : Halogenation-Amination Reaction Metrics

| Parameter | Value |

|---|---|

| Halogenation Agent | SOCl₂ |

| Temperature (°C) | 0–5 |

| Displacement Solvent | THF |

| Amine Concentration | 40% (aq.) |

| Final Yield (%) | 88–92 |

Comparative Analysis of Methodologies

Yield and Scalability

The Eschweiler–Clarke method offers moderate yields (70–90%) but requires excess reagents, complicating purification. In contrast, halogenation-amination provides higher yields (88–92%) and easier scale-up due to fewer byproducts.

Stereochemical Control

Halogenation-amination preserves chirality when using enantiopure 2-phenylpropan-1-ol, achieving >99% e.e. The Eschweiler–Clarke reaction, unless using chiral catalysts, produces racemic mixtures.

Environmental and Economic Considerations

Formic acid in the Eschweiler–Clarke reaction generates CO₂, necessitating gas scrubbing. Halogenation-amination uses SOCl₂, which produces HCl waste, requiring neutralization. NaBH₃CN-modified Eschweiler–Clarke reduces waste but increases costs.

Optimization Strategies for Industrial Applications

Catalytic Asymmetric Methylation

Incorporating chiral catalysts like spirocyclic phosphoric acids during methylation enables enantioselective synthesis. Pilot studies report 92% e.e. and 80% yield, though catalyst recovery remains challenging.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it to secondary or primary amines.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Secondary or primary amines.

Substitution: Various substituted amines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride has several scientific research applications:

Wirkmechanismus

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride exerts its effects primarily by acting as a substrate for dopamine and norepinephrine transporters. It increases the release of these neurotransmitters into the synaptic cleft, leading to enhanced stimulation of the central nervous system. This mechanism is similar to that of other stimulants like amphetamine .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Phenylpropanamine Derivatives

These compounds share a phenyl-propanamine backbone but differ in amine substitution patterns (Table 1).

β-Methylphenethylamine (BMPEA)

- Structure : 2-Phenylpropan-1-amine (lacks dimethyl substitution).

- Activity: Acts as a substrate-type releasing agent at dopamine transporters (DATs) and norepinephrine transporters (NETs) but is 10-fold less potent than amphetamine. Preferential NET activity may contribute to cardiovascular effects like increased blood pressure .

N-Methyl-2-phenylpropan-1-amine (MPPA)

- Structure : N-Methyl substitution instead of N,N-dimethyl.

- Activity : Similar to BMPEA but with slightly reduced DAT/NET potency. Retains a higher affinity for NETs over DATs .

N,N-Dimethyl-2-phenylpropan-1-amine (DMPPA)

Table 1: Pharmacological Comparison of Phenylpropanamine Derivatives

Chloro-Substituted Dimethylamine Hydrochlorides

These compounds replace the phenyl group with chlorine but retain the dimethylamine hydrochloride structure.

2-Chloro-N,N-dimethylpropylamine Hydrochloride

- Structure : Chlorine at the second carbon of the propane chain.

- Applications: Primarily used as a chemical intermediate (e.g., in synthesis of pharmaceuticals or agrochemicals).

3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride

- Structure : Chlorine at the third carbon.

- Applications: Similar industrial use; hygroscopic properties noted in some formulations .

Ethylenediamine and Heterocyclic Derivatives

These compounds diverge significantly in structure but share amine hydrochloride functionalities.

Diatrin (N,N'-Dimethyl-N-phenyl-N'-(2-thienylmethyl)ethylenediamine Hydrochloride)

- Structure : Ethylenediamine backbone with phenyl and thienyl groups.

- Activity : Potent antihistaminic agent (therapeutic index: 300–1200 orally). Protects against histamine-induced anaphylaxis in guinea pigs at 0.5–1.0 mg/kg .

N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine Hydrochloride

Structural and Functional Insights

- Amine Substitution: Dimethylation (as in DMPPA) reduces DAT/NET activity compared to mono-methyl (MPPA) or non-methylated (BMPEA) analogs .

- Aromatic vs. Halogen Substitution : Phenyl groups enhance CNS activity (e.g., stimulant effects), while chloro-substituted derivatives are more suited for industrial synthesis .

- Backbone Modifications : Ethylenediamine or heterocyclic structures (e.g., Diatrin) shift pharmacological action toward antihistaminic or neuroleptic effects .

Regulatory and Detection Considerations

Biologische Aktivität

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride, commonly referred to as DMHA , has gained attention in pharmacological research due to its potential biological activities. This compound is structurally related to amphetamines and has been studied for its effects on neurotransmitter systems, particularly in relation to mood enhancement and energy metabolism.

Chemical Structure and Properties

DMHA is classified as a tertiary amine with the molecular formula . Its structure includes a dimethylamino group attached to a phenylpropan backbone, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 179.26 g/mol |

| CAS Number | 543-92-8 |

The biological activity of DMHA primarily revolves around its interaction with neurotransmitter systems:

- Dopamine and Norepinephrine Transporters : DMHA acts as a substrate at norepinephrine transporters (NETs) and exhibits weak activity at dopamine transporters (DATs). This suggests that it may enhance the release of norepinephrine, contributing to increased alertness and energy levels without significant dopaminergic effects, which are often associated with addictive behaviors .

- Serotonin Reuptake : DMHA has been shown to influence serotonin levels indirectly, although it does not act as a selective serotonin reuptake inhibitor (SSRI) like some other compounds. This modulation may contribute to mood enhancement and anxiolytic effects.

- Cardiovascular Effects : Studies indicate that DMHA can lead to increases in blood pressure and heart rate, similar to traditional stimulants. These cardiovascular effects are mediated through its action on peripheral NETs, which can lead to hypertensive responses .

In Vitro Studies

Research has demonstrated that DMHA exhibits moderate biological activity in various assays:

- Neurotransmitter Release : In vitro studies have shown that DMHA can promote the release of norepinephrine in synaptosomal preparations, indicating its potential as a stimulant agent .

- Binding Affinity : Binding studies reveal that DMHA has a low affinity for serotonin receptors but interacts more significantly with adrenergic receptors, suggesting a preference for noradrenergic pathways .

In Vivo Studies

In animal models, DMHA has been evaluated for its effects on behavior and physiological parameters:

- Behavioral Effects : Administration of DMHA in rats resulted in increased locomotor activity and heightened alertness without substantial changes in heart rate compared to traditional amphetamines .

- Cardiovascular Response : The compound induced dose-dependent increases in blood pressure, indicating significant cardiovascular stimulation .

Case Studies

Several case studies have highlighted the use of DMHA in various contexts:

- Sports Supplements : DMHA has been included in pre-workout supplements due to its stimulant properties. Athletes have reported enhanced performance and endurance, although regulatory scrutiny has increased over its inclusion in dietary supplements due to potential health risks .

- Adverse Effects : Some users have reported side effects such as anxiety and elevated heart rates, particularly at higher doses. These findings underscore the importance of understanding individual variability in response to stimulant compounds like DMHA .

Q & A

Q. Purity Assurance :

- Chromatography : Column chromatography or HPLC for intermediate purification.

- Analytical Techniques : Gas chromatography (GC) to verify purity (>97% as per industry standards) and nuclear magnetic resonance (NMR) for structural confirmation .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : To confirm the presence of dimethylamine protons (δ ~2.2–2.5 ppm) and aromatic protons (δ ~7.2–7.5 ppm).

- Infrared (IR) Spectroscopy : Identification of N-H stretches (if present) and C-Cl vibrations in the hydrochloride salt.

- Mass Spectrometry (MS) : For molecular ion ([M+H]+) and fragmentation pattern validation.

- GC Analysis : To assess purity and detect residual solvents .

Advanced: How does DMPPA’s selectivity for norepinephrine transporters (NETs) over dopamine transporters (DATs) impact neurochemical studies?

Answer:

DMPPA exhibits weak substrate activity at NETs and negligible activity at DATs, making it a tool compound for studying NET-specific effects. This selectivity is critical in:

- Mechanistic Studies : Differentiating NET-mediated neurotransmitter release from DAT contributions.

- Experimental Design : Use rat brain synaptosomes preloaded with radiolabeled neurotransmitters (e.g., [³H]norepinephrine) to isolate NET activity.

| Compound | NET Activity (EC₅₀) | DAT Activity (EC₅₀) | Selectivity (NET/DAT) |

|---|---|---|---|

| DMPPA | ~10 µM | >100 µM | >10-fold |

| Amphetamine | ~0.1 µM | ~0.1 µM | ~1-fold |

Implications : DMPPA’s NET preference allows targeted exploration of noradrenergic systems without dopaminergic interference .

Advanced: How can researchers resolve discrepancies in reported potency values for DMPPA across studies?

Answer:

Discrepancies often arise from assay conditions (e.g., pH, temperature) or tissue sources. Methodological solutions include:

- Standardization : Replicate experiments under identical conditions (e.g., buffer composition, synaptosome preparation).

- Cross-Validation : Use orthogonal assays (e.g., electrophysiology vs. radiolabeled uptake) to confirm results.

- Control Compounds : Include reference standards like amphetamine to calibrate assay sensitivity .

Advanced: What in vitro strategies are optimal for evaluating DMPPA’s pharmacological effects on monoamine transporters?

Answer:

- Synaptosomal Uptake Assays : Isolate rat cortical synaptosomes; measure inhibition of [³H]norepinephrine uptake.

- Release Assays : Preload synaptosomes with [³H]neurotransmitters, then quantify DMPPA-induced efflux.

- Kinetic Analysis : Determine Km and Vmax values to assess transporter affinity and efficacy.

Key Controls : Include NET/DAT-specific inhibitors (e.g., desipramine for NET, GBR12909 for DAT) .

Basic: What reaction conditions optimize DMPPA synthesis while minimizing side products?

Answer:

- Temperature Control : Maintain <0°C during exothermic steps (e.g., LiAlH4 reduction).

- Solvent Selection : Use anhydrous tetrahydrofuran (THF) or diethyl ether for moisture-sensitive reactions.

- Stepwise Purification : Employ recrystallization (e.g., ethanol/water mixtures) or silica gel chromatography after each synthetic step .

Advanced: How do structural modifications (e.g., N-methylation) in DMPPA analogs influence biological activity?

Answer:

Comparative studies with analogs like BMPEA (primary amine) and MPPA (mono-methylated) reveal:

- N-Methylation Effects : Dimethylation (DMPPA) reduces DAT/NET potency compared to primary amines (BMPEA).

- Steric Hindrance : Bulkier N-substituents decrease transporter binding affinity.

Experimental Approach : Synthesize analogs and test transporter activity using standardized synaptosomal assays .

Basic: What are the storage and handling protocols for DMPPA to ensure stability?

Answer:

- Storage : Keep at +4°C in airtight, light-protected containers to prevent hygroscopic degradation.

- Handling : Use desiccants during weighing; avoid prolonged exposure to humid environments.

- Solubility : Prepare fresh solutions in deionized water or saline (pH-adjusted to ~5–6 for hydrochloride salt stability) .

Advanced: Can DMPPA serve as a lead compound for designing selective NET modulators?

Answer:

Yes, its weak but selective NET activity provides a scaffold for structure-activity relationship (SAR) studies. Strategies include:

- Functional Group Addition : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance NET affinity.

- Ring Substitution : Modify the phenyl group to explore steric and electronic effects on binding.

Validation : Use computational docking (e.g., NET homology models) to predict binding poses .

Advanced: How does DMPPA’s pharmacokinetic profile influence its applicability in in vivo studies?

Answer:

While in vivo data are limited, its physicochemical properties (logP ~2.1, molecular weight 199.7 g/mol) suggest moderate blood-brain barrier permeability. Methodological Recommendations :

- Administration : Intraperitoneal or intravenous routes to bypass first-pass metabolism.

- Metabolic Stability : Assess hepatic microsomal stability to predict clearance rates.

- Toxicology Screen : Evaluate acute toxicity (LD₅₀) in rodent models before chronic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.